molecular formula C11H15N3 B573327 5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine CAS No. 160952-27-2

5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B573327
CAS No.: 160952-27-2
M. Wt: 189.262
InChI Key: SQFRKPTXUFZBNB-UHFFFAOYSA-N
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Description

5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of an aromatic aldehyde with o-phenylenediamine under acidic conditions to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

6-methyl-N-propyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-6-12-11-13-9-5-4-8(2)7-10(9)14-11/h4-5,7H,3,6H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFRKPTXUFZBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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